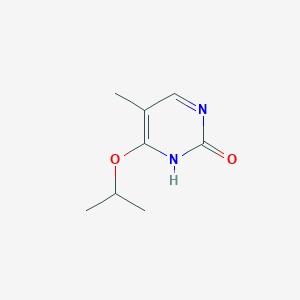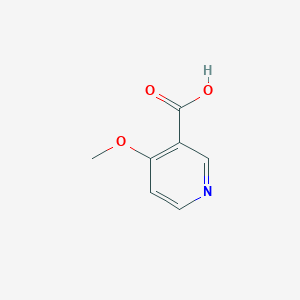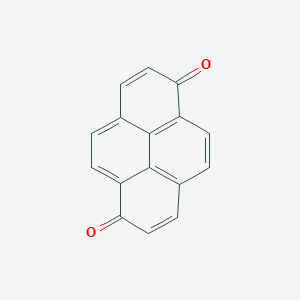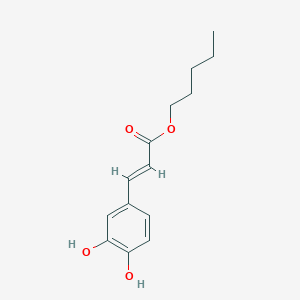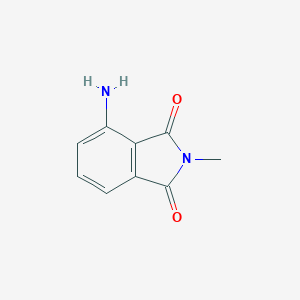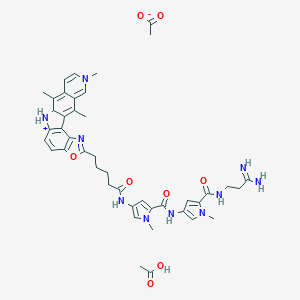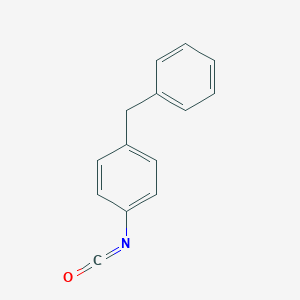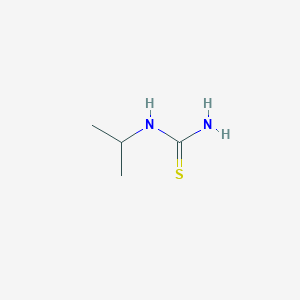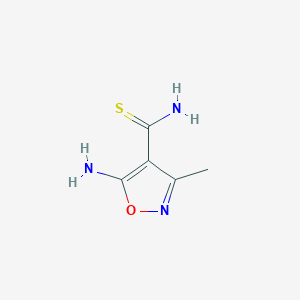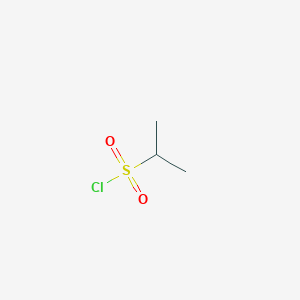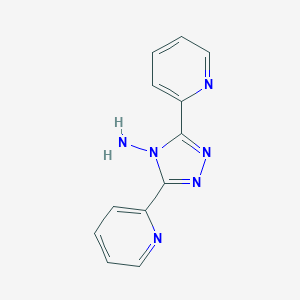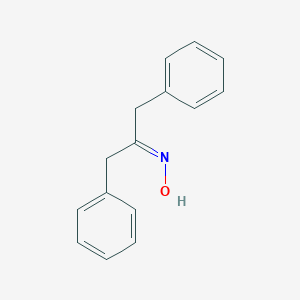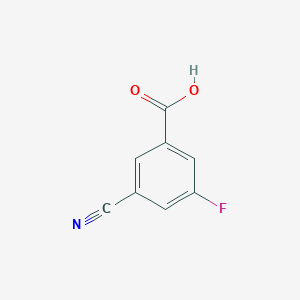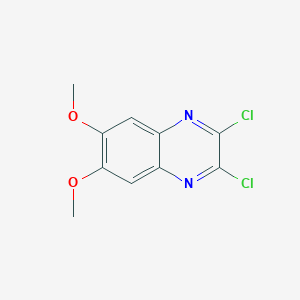
2,3-二氯-6,7-二甲氧基喹喔啉
描述
2,3-Dichloro-6,7-dimethoxyquinoxaline is a chemical compound that is part of the quinoxaline family, which are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. The specific substitutions at the 2,3-positions with chlorine atoms and at the 6,7-positions with methoxy groups distinguish this compound from other quinoxalines.
Synthesis Analysis
The synthesis of 2,3-dichloroquinoxaline derivatives, including those with methoxy groups, can be achieved through various methods. One approach involves the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate to yield a variety of derivatives . Another method for synthesizing disubstituted 6,7-dichloroquinoxalines without blocking the reactive centers has been developed, which could be applicable to the synthesis of 2,3-dichloro-6,7-dimethoxyquinoxaline . Additionally, a high-yielding synthesis of 2,3-dichloroquinoxalines from 2,3-dihydroxyquinoxalines using the Vilsmeier reagent has been reported .
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives can be characterized by various spectroscopic techniques. For instance, the structures of novel substituted octahydroquinolines, which share a similar quinoxaline core, have been studied by X-ray crystallographic analysis and theoretical methods . These techniques could also be applied to analyze the molecular structure of 2,3-dichloro-6,7-dimethoxyquinoxaline.
Chemical Reactions Analysis
Quinoxaline derivatives can undergo a range of chemical reactions. For example, the reaction of 3-chloro-2-(dicyanomethylene)-1,2-dihydroquinoxaline with pyridine led to zwitterionic structures . The reactivity of 2,3-dichloroquinoxalines in displacement reactions has been demonstrated, which could be relevant for further functionalization of 2,3-dichloro-6,7-dimethoxyquinoxaline .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoxaline derivatives can be inferred from related compounds. For instance, the synthesis and chromatography of 6,7-dimethoxy-2-methylquinoxaline for use in a liquid chromatographic fluorimetric assay of methylglyoxal indicate that these compounds have suitable purity for analytical applications . The characterization of the intermediate and target compounds by IR and 1H NMR provides insights into the physical and chemical properties of these molecules .
科学研究应用
Application in Organic Synthesis
- Field : Organic Chemistry
- Summary of Application : DDQ is widely used in organic synthesis due to its high reduction potential. It commonly mediates hydride transfer reactions and shows three accessible oxidation states: quinone (oxidized), semiquinone (one-electron-reduced), and hydroquinone (two-electron-reduced) .
- Methods of Application : DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds . The cost and toxicity of DDQ triggered recent efforts to develop methods that employ catalytic quantities of DDQ in combination with alternative stoichiometric oxidants .
- Results or Outcomes : The aerobic catalytic approach was established for the selective oxidation of non-sterically hindered electron-rich benzyl methyl ethers and benzylic alcohols, and effectively extended to the oxidative deprotection of p-methoxybenzyl ethers to generate the alcohols in high selectivity .
Generation of C–C and C–X Bonds
- Field : Organic Chemistry
- Summary of Application : DDQ has been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
- Methods of Application : The excited-state DDQ converts benzyls, heteroarenes, fluoroarenes, benzene, and olefins into their radical cation forms as well as chloride and other anions into their respective radicals .
- Results or Outcomes : These reactive intermediates have been employed for the generation of C–C and C–X (N, O, or Cl) bonds in the synthesis of valuable natural products and organic compounds .
Synthesis of Trifluoromethylpyridines
- Field : Organic Chemistry
- Summary of Application : DDQ has been employed for the synthesis of trifluoromethylpyridines (TFMP), which are key structural motifs in active agrochemical and pharmaceutical ingredients .
- Methods of Application : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF) is used as a chemical intermediate for the synthesis of several crop-protection products .
- Results or Outcomes : The major use of TFMP derivatives is in the protection of crops from pests. More than 20 new TFMP-containing agrochemicals have acquired ISO common names .
安全和危害
属性
IUPAC Name |
2,3-dichloro-6,7-dimethoxyquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O2/c1-15-7-3-5-6(4-8(7)16-2)14-10(12)9(11)13-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQGVKCNEXNZDPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(C(=N2)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347404 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-6,7-dimethoxyquinoxaline | |
CAS RN |
1790-91-6 | |
| Record name | 2,3-Dichloro-6,7-dimethoxyquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



